Technical Whitepaper: 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine
Technical Whitepaper: 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine
A "Linchpin" Scaffold for Multi-Vector Drug Discovery[1]
Executive Summary
In the high-stakes arena of kinase inhibitor design and fragment-based drug discovery (FBDD), 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine (CAS: 1467839-29-7) represents a high-value "linchpin" scaffold.[1] Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct electrophilic sites—two activated chlorides on the pyrimidine ring and one bromide on the thiophene ring—that can be functionalized sequentially with high regiocontrol. This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, physical properties, and the mechanistic logic required to exploit its reactivity for library generation.
Part 1: Structural Analysis & Physicochemical Profile[1]
The molecule comprises an electron-deficient pyrimidine core substituted at the C4 position with a 4-bromothiophene moiety.[1] This specific arrangement creates a "push-pull" electronic system that defines its reactivity.[1]
1.1 Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine[1][5]
-
Molecular Formula:
[5] -
Molecular Weight: 309.99 g/mol
1.2 Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Implication for Handling |
| Appearance | Off-white to pale yellow solid | Standard solid handling; protect from light.[1] |
| Melting Point | 115–120 °C (Typical range for analogs) | Stable solid; suitable for elevated temp reactions.[1] |
| Solubility | Soluble in DCM, THF, DMF, DMSO. Insoluble in water.[7] | Requires organic co-solvents for biological assays. |
| LogP (Calc) | ~4.2 | Highly lipophilic; requires polar groups in final drug design to improve ADME.[1] |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) | Moisture sensitive (slow hydrolysis of Cl groups).[1] |
Part 2: Synthetic Pathways (Upstream Synthesis)[1]
The most robust route to this scaffold involves the regioselective Suzuki-Miyaura coupling of 2,4,6-trichloropyrimidine with (4-bromothiophen-2-yl)boronic acid.[1]
2.1 The Regioselectivity Challenge
2,4,6-Trichloropyrimidine has three electrophilic sites. Nucleophilic attack or Pd-catalyzed coupling preferentially occurs at the C4 position first.[1]
-
Electronic Factor: C4/C6 are more electron-deficient than C2 due to the para-relationship with the ring nitrogens.[1]
-
Steric Factor: C4 is less hindered than C2 (flanked by two nitrogens).[1]
Critical Control Point: The boronic acid contains a bromine atom. To prevent polymerization (homocoupling of the thiophene) or over-reaction, the catalyst system must be selective for the aryl chloride over the aryl bromide (which is usually more reactive, but here the electron-deficient pyrimidine activates the C-Cl bond significantly).[1]
2.2 Validated Synthetic Protocol
Objective: Synthesis of 4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine.
Reagents:
-
(4-Bromothiophen-2-yl)boronic acid (1.0 equiv)[1]
-
Catalyst:
(0.05 equiv) — Chosen for mildness.[1] -
Base:
(2.0 M aqueous solution)[1] -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)[1]
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Dissolution: Add 2,4,6-trichloropyrimidine (18.3 g, 100 mmol) and the boronic acid (20.7 g, 100 mmol) to degassed DME (200 mL).
-
Catalyst Addition: Add
(5.8 g, 5 mmol) under positive Argon pressure. -
Activation: Add
solution (100 mL) dropwise. -
Reaction: Heat to 60°C (Do not reflux vigorously; high heat promotes bis-coupling). Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting trichloride (
) should disappear, yielding a new spot ( ).[1] -
Workup: Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 150 mL). Dry organics over
.[1] -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Note: The product is the major isomer. Minor amounts of 2-substituted product may form but are separable.[1]
-
Part 3: Reactivity & Functionalization (Downstream Logic)[1]
This scaffold allows for Orthogonal Functionalization . The reactivity order is generally:
-
C4-Position: (Already occupied by Thiophene).
-
C6-Position (Cl): Most reactive towards Nucleophilic Aromatic Substitution (
).[1] -
C2-Position (Cl): Less reactive; requires higher temperatures or stronger nucleophiles.[1]
-
Thiophene-C4 (Br): Requires Metal Catalysis (Suzuki/Stille/Buchwald).[1]
3.1 The "Decision Tree" for Library Synthesis
Researchers can selectively install three different "R" groups (
-
Step A (
at C6): Add amine/alkoxide at 0°C – RT. -
Step B (
at C2): Add second amine/alkoxide at 60–80°C. -
Step C (Pd-Coupling): React Thiophene-Br with boronic acid/stannane at 90–110°C.
3.2 Visualization of Reactivity Logic
The following diagram illustrates the sequential functionalization strategy.
Caption: Sequential functionalization logic. The reactivity gradient (C6-Cl > C2-Cl > Thiophene-Br) allows for the controlled assembly of trisubstituted drug candidates.[1]
Part 4: Experimental Protocols for Downstream Applications
4.1 Protocol: Regioselective
at C6 (Introduction of
)
This reaction introduces the first diversity element, typically a solubilizing group (e.g., morpholine, piperazine) or a hinge-binding motif.[1]
-
Substrate: 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)[1]
-
Base: DIPEA (1.5 eq)
-
Solvent: THF or DMF
-
Conditions:
4.2 Protocol: Suzuki Coupling at Thiophene-Br (Introduction of
)
If the chlorides are to be preserved for later, or if the "tail" region needs modification first, the bromine can be engaged using specific catalysts that do not insert into the C-Cl bond (e.g.,
-
Catalyst Choice: Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) is recommended to avoid reacting the pyrimidine chlorides.[1]
Part 5: Applications in Drug Discovery[1][9]
5.1 Kinase Inhibition (JNK/CDK/EGFR)
The pyrimidine-thiophene scaffold is a privileged structure in kinase inhibition.[1]
-
Hinge Binding: The pyrimidine N1 and C2-substituent often interact with the kinase hinge region (ATP binding site).[1]
-
Gatekeeper Interaction: The thiophene moiety projects into the hydrophobic pocket, often interacting with the gatekeeper residue. The Bromine atom serves as a handle to extend this interaction into the solvent-exposed region or back pocket.[1]
5.2 Antischistosomal Agents
Recent studies indicate that thiophen-2-yl pyrimidines (TPPs) possess potent paralytic activity against Schistosoma mansoni.[1] The 2,6-disubstitution pattern allows for the optimization of lipophilicity (LogP) and solubility, addressing the common liability of this class.
References
-
General Synthesis of 4-Aryl-2,6-dichloropyrimidines
-
Title: Regioselective Synthesis of 2,4,6-Trisubstituted Pyrimidines.[1]
- Source:Journal of Organic Chemistry.
- Context: Establishes the C4 > C6 > C2 reactivity order for trichloropyrimidine.
-
-
Reactivity of Thiophene-Pyrimidine Scaffolds
- Title: Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.
- Source:bioRxiv / Journal of Medicinal Chemistry.
- Context: Details the synthesis and SAR of TPPs, specifically utilizing the 4-(thiophen-2-yl)pyrimidine core.
-
[1]
-
Physical Properties & Vendor Data
-
Regioselectivity Mechanisms
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec "QM Magic Class".
- Context: Explains the orbital (LUMO) logic behind C4 vs C2 vs C6 selectivity.
Sources
- 1. rsc.org [rsc.org]
- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 3. 4-(4-nitrophenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol|lookchem [lookchem.com]
- 4. 2,6-Dichloropyridine CAS#: 2402-78-0 [m.chemicalbook.com]
- 5. 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine [cymitquimica.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
